

YTX-465 and its Impact on Neuronal Lipid Metabolism: A Technical Guide

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Compound of Interest

Compound Name: YTX-465

Cat. No.: B15073584

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Abstract

YTX-465 is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. By modulating the balance of saturated and monounsaturated fatty acids, **YTX-465** has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease. This technical guide provides an in-depth overview of the core mechanism of action of **YTX-465**, its effects on neuronal lipid metabolism, and its potential to mitigate α -synuclein-associated cytotoxicity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Introduction

Stearoyl-CoA desaturase (SCD) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively. The ratio of SFAs to MUFAs is critical for maintaining the fluidity and integrity of cellular membranes, and dysregulation of this ratio has been implicated in various diseases.

YTX-465 is a potent inhibitor of SCD, with high selectivity for the yeast homolog Ole1 and the human SCD1 isoform. Its mechanism of action centers on the reduction of lipid desaturation,

which has been shown to counteract the cytotoxic effects of α -synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.

Mechanism of Action of YTX-465

The primary mechanism of action of **YTX-465** is the direct inhibition of SCD enzymatic activity. This inhibition leads to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. This shift in the SFA/MUFA ratio has profound effects on the biophysical properties of cellular membranes, including membrane fluidity and lipid packing. In the context of neurons, these alterations in membrane composition are thought to interfere with the pathological interaction of α -synuclein with membranes, thereby reducing its aggregation and associated toxicity.

Quantitative Data

The following tables summarize the key quantitative data reported for **YTX-465** and its effects.

Table 1: In Vitro Efficacy of **YTX-465**

Parameter	Target	Value	Reference
IC50	Yeast Ole1	0.039 μ M	[1]
IC50	Human SCD1	30.4 μ M	[1]
EC50 (α -synuclein toxicity rescue)	Yeast Model	0.013 μ M	[2]

Table 2: Effect of **YTX-465** on Fatty Acid Desaturation in Yeast

YTX-465 Concentration (μM)	% Reduction in Desaturation Index	Reference
0.03	50%	[2] [3]
0.030 (in α-syn expressing yeast)	Greater reduction than wild-type	[3]
0.25	Significant decrease across all major membrane phospholipids	[2] [3]

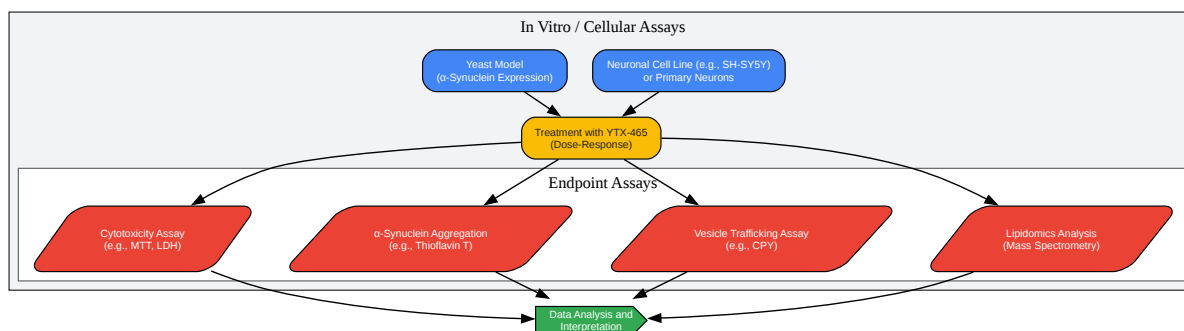
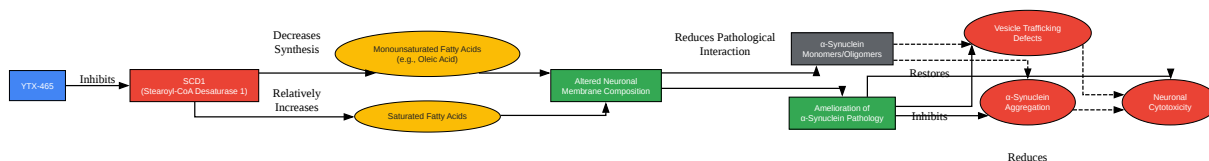
Table 3: Effect of **YTX-465** on α-Synuclein-Induced Phenotypes in Yeast

YTX-465 Concentration (μM)	Effect	Reference
0.03 or higher	Restoration of carboxypeptidase Y (CPY) trafficking	[2]
0.05	Reversal of α-synuclein-induced triacylglycerol accumulation	[3]
0.09	Reduction in α-synuclein-GFP foci	[3]

Signaling Pathway and Experimental Workflows

YTX-465 Signaling Pathway in Neurons

The proposed signaling cascade initiated by **YTX-465** in neurons is depicted below. Inhibition of SCD1 leads to a decrease in MUFA synthesis, altering membrane lipid composition. This change in the lipid environment is hypothesized to reduce the pathological interaction of α-synuclein with membranes, leading to decreased aggregation and cytotoxicity, and the restoration of normal vesicular trafficking.



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